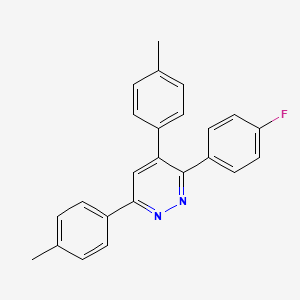
3-(4-Fluorophenyl)-4,6-di-p-tolylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-4,6-di-p-tolylpyridazine (FPTP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPTP belongs to the family of pyridazine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Applications De Recherche Scientifique
Optoelectronic Materials
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials :Research highlights the importance of quinazoline and pyrimidine derivatives in the creation of novel optoelectronic materials. These compounds, including similar structures to 3-(4-Fluorophenyl)-4,6-di-p-tolylpyridazine, are used in electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). Their incorporation into π-extended conjugated systems is crucial for developing materials with electroluminescent properties and potential applications in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Molecular Imaging
Toxicity of Organic Fluorophores Used in Molecular Imaging :Fluorophores, including compounds with structural similarities to this compound, are studied for their application in real-time cancer detection through optical imaging. This research evaluates the toxicity of widely used fluorophores, emphasizing the need for safe administration in patients. The findings suggest that while some fluorophores exhibit toxicity, their use in molecular imaging probes typically involves much lower doses, indicating a balance between effective imaging and safety (Alford et al., 2009).
Antiviral Activity
Antiviral Activity of Phenothiazines :Research on phenothiazines, which share a heterocyclic nature with this compound, has shown that these compounds have broad-spectrum antiviral activities. They are explored for their potential against RNA-viruses, highlighting their mechanism of action in inhibiting virus infection and replication. This study points to the therapeutic potential of similar compounds in treating viral infections, pending further research on their efficacy in vivo (Otręba et al., 2020).
Fluorescent Chemosensors
Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol :Compounds based on 4-Methyl-2,6-Diformylphenol, which relate to the functional aspects of this compound, have been developed as chemosensors for detecting various analytes. These chemosensors demonstrate high selectivity and sensitivity, making them valuable in detecting metal ions, anions, and neutral molecules. Such research underscores the potential of structurally similar compounds in developing new sensors for environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-4,6-bis(4-methylphenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2/c1-16-3-7-18(8-4-16)22-15-23(19-9-5-17(2)6-10-19)26-27-24(22)20-11-13-21(25)14-12-20/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGWUXWJFLWUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

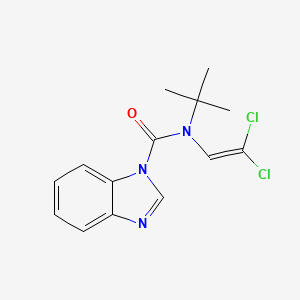
![ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate](/img/structure/B2782872.png)
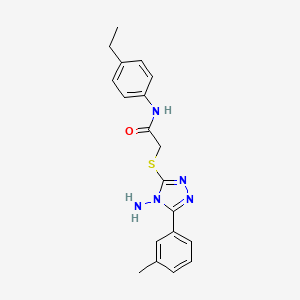
![N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2782877.png)
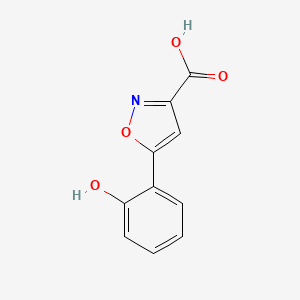
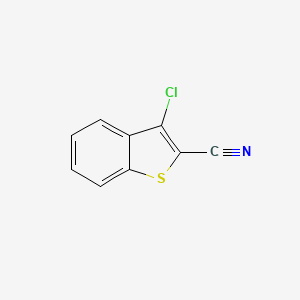
![3-(2-fluorophenyl)-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2782881.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methylphenyl)methanone](/img/structure/B2782882.png)
![methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether](/img/structure/B2782883.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782885.png)
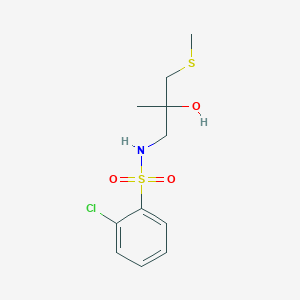

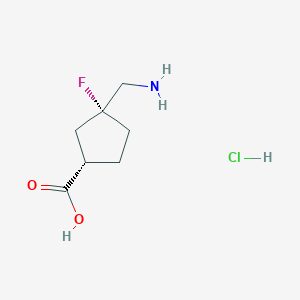
![6-(3-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)